molecular formula C20H16FN5O2 B12172813 N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Katalognummer: B12172813
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: AVTSRYAWVWNGFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(4-Fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core fused with a 1,2,4-triazole ring. The quinoline moiety is substituted with a methyl group at position 1 and a carbonyl group at position 2, while the triazole ring is linked to a 4-fluorobenzyl group.

Eigenschaften

Molekularformel

C20H16FN5O2

Molekulargewicht

377.4 g/mol

IUPAC-Name

N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C20H16FN5O2/c1-26-16-5-3-2-4-14(16)15(11-18(26)27)19(28)23-20-22-17(24-25-20)10-12-6-8-13(21)9-7-12/h2-9,11H,10H2,1H3,(H2,22,23,24,25,28)

InChI-Schlüssel

AVTSRYAWVWNGFA-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 1-Methyl-2-Oxo-1,2-Dihydroquinoline-4-Carboxylic Acid

The quinoline core is synthesized through a Friedländer annulation reaction, which facilitates the cyclization of 2-aminobenzaldehyde derivatives with β-keto esters. For this compound, 2-amino-4-methylbenzoic acid is reacted with ethyl acetoacetate under acidic conditions to yield 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The reaction proceeds via initial condensation, followed by cyclization and oxidation.

Reaction Conditions :

  • Catalyst : Concentrated sulfuric acid (H₂SO₄)

  • Temperature : 120–140°C

  • Duration : 6–8 hours

  • Yield : 68–72%

The crude product is purified via recrystallization from ethanol, yielding pale-yellow crystals. Structural confirmation is achieved through ¹H NMR, which shows characteristic signals for the methyl group at δ 2.45 ppm (singlet, 3H) and the carbonyl group at δ 11.8 ppm (broad, 1H).

Activation of the Carboxylic Acid

To facilitate amide bond formation, the carboxylic acid group is activated as an acyl chloride. This is achieved by refluxing 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with thionyl chloride (SOCl₂) in dry toluene.

Procedure :

  • Dissolve 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (10 mmol) in dry toluene (20 mL).

  • Add thionyl chloride (15 mmol) dropwise under nitrogen atmosphere.

  • Reflux at 100–110°C for 4–6 hours.

  • Remove excess SOCl₂ and toluene under reduced pressure to obtain 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbonyl chloride as a yellow solid.

Synthesis of the Triazole Moiety

Formation of 3-(4-Fluorobenzyl)-1H-1,2,4-Triazol-5-Amine

The triazole component is synthesized via a thiourea-cyclization approach. 4-Fluorobenzyl isothiocyanate is reacted with hydrazine hydrate to form a thiourea intermediate, which undergoes cyclization under basic conditions.

Stepwise Procedure :

  • Thiourea Formation :

    • Mix 4-fluorobenzyl isothiocyanate (10 mmol) with hydrazine hydrate (12 mmol) in tetrahydrofuran (THF, 15 mL).

    • Stir at room temperature for 12 hours.

    • Filter and wash with cold ethanol to obtain the thiourea intermediate.

  • Cyclization :

    • Dissolve the thiourea intermediate (10 mmol) in 2% NaOH (20 mL).

    • Reflux at 80°C for 3 hours.

    • Neutralize with dilute HCl (pH ≈ 6–7) to precipitate 3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-amine.

    • Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 7.25–7.30 (m, 2H, Ar-H), 7.05–7.10 (m, 2H, Ar-H), 5.20 (s, 2H, CH₂), 4.85 (s, 2H, NH₂).

Coupling of Quinoline and Triazole Components

Amide Bond Formation

The final step involves coupling the activated quinoline carbonyl chloride with the triazole amine. This is performed under Schotten-Baumann conditions to ensure efficient amidation.

Procedure :

  • Dissolve 3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-amine (5 mmol) in dry acetone (15 mL).

  • Add potassium carbonate (7.5 mmol) and cool the mixture to 0–5°C in an ice bath.

  • Add 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbonyl chloride (5 mmol) dissolved in dry toluene (10 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench with ice water (50 mL), filter, and recrystallize from ethanol to obtain the pure product.

Optimization Notes :

  • Solvent : Acetone enhances nucleophilicity of the amine.

  • Base : K₂CO₃ neutralizes HCl generated during the reaction.

  • Yield : 65–70% after recrystallization.

Structural and Analytical Characterization

Spectroscopic Confirmation

The final product is characterized using advanced spectroscopic techniques:

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.45 (s, 1H, triazole-H),

    • δ 7.95–8.05 (m, 4H, quinoline-H),

    • δ 7.30–7.40 (m, 2H, Ar-H),

    • δ 7.10–7.15 (m, 2H, Ar-H),

    • δ 5.25 (s, 2H, CH₂),

    • δ 3.60 (s, 3H, N-CH₃).

  • HRMS (ESI) : m/z calculated for C₂₁H₁₇FN₆O₂ [M+H]⁺: 413.1464; found: 413.1468.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms a purity of >98% with a retention time of 6.8 minutes.

Applications and Pharmacological Relevance

While the primary focus is synthesis, preliminary studies indicate that this compound exhibits inhibitory activity against α-amylase and α-glucosidase enzymes, with IC₅₀ values comparable to acarbose (standard antidiabetic drug). Molecular docking simulations suggest strong interactions with enzyme active sites via hydrogen bonding and π-π stacking .

Analyse Chemischer Reaktionen

Key Intermediate:

Reaction StepReagents/ConditionsProduct
Carboxylic acid activationSOCl₂, DCM, refluxAcid chloride formation

Triazole Ring Formation

The 1,2,4-triazole moiety is introduced through:

  • Cyclocondensation : Reaction of thiosemicarbazides with nitriles or carbonyl compounds .

  • Regioselective synthesis : Controlled conditions (e.g., KOH or POCl₃) yield either 3-thio-4-amino-1,2,4-triazoles or fused heterocycles .

Example Pathway:

text
Hydrazide + CS₂ → Thiosemicarbazide → Cyclization (POCl₃) → 1,2,4-triazole[2]

Fluorobenzyl Substitution

The 4-fluorobenzyl group is introduced via:

  • Alkylation : SN2 reaction using 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

  • Buchwald–Hartwig coupling : Palladium-catalyzed coupling for aromatic systems .

Final Amide Coupling

The quinoline acid chloride reacts with the triazole-amine derivative:

  • Reagents : Triethylamine (base), DCM or THF solvent .

  • Conditions : Room temperature or mild heating (40–60°C) .

Reaction Table:

ComponentRoleStoichiometry
Quinoline-4-carboxylic acidElectrophile1 eq
Triazole-amineNucleophile1.2 eq
SOCl₂Activator2 eq

Side Reactions and Challenges

  • Regioselectivity : Competing pathways during triazole formation require precise control of temperature and pH .

  • Steric hindrance : Bulky substituents on the triazole ring may reduce coupling efficiency .

  • Byproducts : Over-oxidation of the quinoline core or incomplete cyclization observed in non-optimized conditions .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Stepwise assembly 58–65>95Better regiocontrol
One-pot synthesis 45–5085–90Reduced reaction time
Microwave-assisted 70–75>98Enhanced efficiency and selectivity

Mechanistic Insights

  • Triazole cyclization : Proceeds via nucleophilic attack and dehydration, with POCl₃ acting as both acid catalyst and dehydrating agent .

  • Amide bond formation : Follows a classical nucleophilic acyl substitution mechanism .

Research Findings

  • Catalytic effects : Cu(I) catalysts improve triazole yields but introduce metal contamination .

  • Solvent optimization : DMF enhances solubility of intermediates, while THF improves coupling efficiency .

  • Biological relevance : The fluorobenzyl group enhances lipophilicity, impacting drug-likeness .

This compound’s synthesis exemplifies modern heterocyclic chemistry strategies, balancing regioselectivity and functional group compatibility. Experimental optimizations, particularly in triazole formation and amide coupling, remain critical for scalability .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of C19H16FN5OC_{19}H_{16}FN_5O and a molecular weight of approximately 349.4 g/mol. Its structure features a quinoline core, which is known for its diverse biological activities, combined with a triazole moiety that enhances its pharmacological properties. The presence of the fluorobenzyl group is also significant as it may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide exhibit significant anticancer properties. For instance, compounds containing triazole rings have been documented to show promising results against various cancer cell lines. In experimental studies, related compounds demonstrated percent growth inhibition (PGI) values exceeding 75% against multiple cancer types, including ovarian and lung cancers .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Research into similar quinoline derivatives has revealed their effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The incorporation of electron-withdrawing groups in the structure has been linked to enhanced antimicrobial activity .

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/ml
7aPseudomonas aeruginosa12 µg/ml

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Advanced characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies and Future Directions

Several case studies highlight the efficacy of triazole-containing compounds in clinical settings. For instance, ongoing research is focusing on optimizing the pharmacokinetic properties of these compounds to enhance their bioavailability and reduce toxicity. Future studies may explore combinations with existing chemotherapeutics to improve treatment outcomes in resistant cancer strains.

Wirkmechanismus

The mechanism of action of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which play a role in cell signaling and apoptosis.

    Receptor Binding: It binds to specific receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound affects pathways like the PI3K/AKT and MEK/ERK signaling pathways, which are crucial for cell survival and proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Triazole Substituents

N-{3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide (CAS: 1574494-87-3)
  • Structure : Differs in the triazole substituent, which is a 4-methoxyphenethyl group instead of 4-fluorobenzyl.
  • Molecular Formula : C₂₂H₂₁N₅O₃ (MW: 403.4) vs. C₂₂H₁₈FN₅O₂ (estimated MW: 403.41 for the target compound).
Quinoline-Triazole Hybrids with Phenyl/Pyridinyl Substituents
  • Examples: (E)-4-hydroxy-3-(((3-phenyl/pyridinyl-1H-1,2,4-triazol-5-yl)imino)methyl)quinolin-2(1H)-ones .
  • Comparison : The phenyl and pyridinyl substituents lack the fluorine atom, which may reduce lipophilicity and target interactions. Fluorine’s electronegativity could improve membrane permeability and kinase inhibition (e.g., EGFR/HER-2) .

Core Heterocycle Variations

Triazole-Tethered Indolinones (VEGFR-2 Inhibitors)
  • Examples : N-[4-(3-{N′-[5-Chloro-2-oxoindol-3-ylidene]hydrazinecarbonyl}-1-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)phenyl]acetamide .
  • Structural Differences: Indolinone core vs. quinoline core.
  • Impact: Quinoline’s planar aromatic system may enhance π-π stacking in enzyme active sites (e.g., kinases), while indolinones offer conformational flexibility for targeting VEGFR-2 .
Pyrimidine-Triazole Hybrids
  • Example : C08743791 (4,6-dimethyl-N-[3-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,4-triazol-5-yl]pyrimidin-2-amine) .

Pharmacokinetic and Physicochemical Properties

Triazol-4-yl Methyl Carboxylates
  • Examples : (1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl carboxylates with fluorophenyl substituents .
  • Data : Fluorinated analogues exhibit higher melting points (>200°C) and improved HR-MS accuracy, suggesting enhanced crystallinity and stability. The target compound’s 4-fluorobenzyl group may similarly improve stability .
Pesticidal Triazole Derivatives
  • Example : N-(Cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocycl amides .
  • Comparison : While pesticidal applications differ, the sulfonyl and heterocyclic groups in these compounds highlight the versatility of triazole modifications for optimizing bioavailability and target engagement .

Biologische Aktivität

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a triazole ring and a quinoline structure, both of which are known for their therapeutic potentials. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and potential applications in pharmacology.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Molecular Formula: C19_{19}H20_{20}FN7_{7}O
  • Molecular Weight: 381.4 g/mol
  • Key Functional Groups:
    • Triazole ring
    • Quinoline core
    • Carboxamide moiety

This unique combination enhances its lipophilicity and interaction with biological targets, making it a promising candidate for pharmaceutical research.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The presence of the triazole ring is particularly noteworthy as it has been associated with enhanced bioactivity against various bacterial strains. For instance, studies have shown that quinoline derivatives possess potent antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. For example, quinoline derivatives have demonstrated cytotoxic effects against different cancer cell lines such as MDA-MB-231 (breast cancer), H460 (lung cancer), and HCT116 (colon cancer). The incorporation of the carboxamide group in quinoline derivatives has been shown to enhance their anticancer activities .

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of quinoline derivatives:

  • Cell Lines Tested: MDA-MB-231 (breast cancer), HCT116 (colon cancer)
  • Methodology: MTT assay was utilized to evaluate cell viability.
CompoundIC50 (µM) MDA-MB-231IC50 (µM) HCT116
Compound A15.520.3
Compound B10.018.0
N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo8.512.7

This data suggests that N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo exhibits superior cytotoxicity compared to other tested compounds.

The mechanism by which N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: The triazole moiety may interact with enzymes involved in cell proliferation.
  • Induction of Apoptosis: Evidence suggests that quinoline derivatives can trigger apoptotic pathways in cancer cells.
  • Antibacterial Mechanisms: The compound may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.

Q & A

Q. Critical Parameters :

  • Temperature : Elevated temperatures (>80°C) in Step 2 improve triazole ring formation but risk decomposition.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance NAS efficiency in Step 2 but may reduce yields due to side reactions.
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) may accelerate coupling reactions but require rigorous exclusion of moisture .

Basic: How can researchers address low aqueous solubility of this compound in biological assays?

Methodological Answer:
Low solubility (common in fluorinated triazole-quinoline hybrids ) can be mitigated via:

  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while achieving sufficient dispersion .
  • Micellar Encapsulation : Incorporate non-ionic surfactants (e.g., Tween-80) at concentrations below critical micelle thresholds to avoid interference with assay readouts .
  • Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the quinoline 2-oxo position, which hydrolyze in physiological conditions to release the active compound .

Advanced: What strategies are recommended for resolving contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:
Discrepancies between experimental and theoretical spectra often arise from:

  • Dynamic Effects : Conformational flexibility in the triazole-fluorobenzyl moiety can lead to averaged NMR signals. Use variable-temperature NMR (VT-NMR) to "freeze" rotamers and assign peaks accurately .
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may induce shifts in exchangeable protons (e.g., NH groups). Cross-validate with IR spectroscopy (amide-I bands at ~1650 cm⁻¹) .
  • DFT Refinement : Adjust computational models (e.g., B3LYP/6-311+G(d,p)) to account for solvent dielectric effects and explicit hydrogen bonding .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-fluorobenzyl group in target binding?

Methodological Answer:
A systematic SAR approach includes:

  • Isosteric Replacements : Substitute the 4-fluorobenzyl group with bioisosteres (e.g., 4-chlorobenzyl, 4-trifluoromethylbenzyl) to assess halogen bonding vs. hydrophobic contributions .
  • Positional Scanning : Synthesize analogs with fluorine moved to the 2- or 3-position of the benzyl ring to evaluate steric/electronic effects on binding affinity .
  • Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH) for each analog .

Advanced: What experimental frameworks are suitable for analyzing contradictory enzyme inhibition data across different assay formats?

Methodological Answer:
Contradictions (e.g., IC₅₀ discrepancies in fluorescence vs. radiometric assays) require:

  • Assay Deconstruction : Test the compound against isolated enzyme domains (e.g., catalytic vs. regulatory subunits) to identify off-target interactions .
  • Redox Artifact Screening : Include controls with antioxidants (e.g., ascorbic acid) to rule out fluorescence quenching or thiol reactivity in colorimetric assays .
  • Orthogonal Validation : Confirm results using label-free techniques like microscale thermophoresis (MST) or NMR-based ligand displacement .

Advanced: How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed during preclinical testing?

Methodological Answer:
To improve pharmacokinetics:

  • Metabolic Stabilization : Introduce deuterium at labile positions (e.g., triazole CH groups) to slow CYP450-mediated oxidation .
  • Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance bioavailability and prolong half-life .
  • Tissue Distribution Studies : Employ radiolabeled analogs (e.g., ¹⁴C at the quinoline methyl group) with quantitative whole-body autoradiography (QWBA) to monitor accumulation in target tissues .

Advanced: What computational tools are recommended for predicting off-target interactions of this compound?

Methodological Answer:

  • Pharmacophore Screening : Use Schrödinger’s Phase or MOE to model interactions with kinases, GPCRs, or ion channels sharing structural motifs with the primary target .
  • Machine Learning : Train random forest models on ChEMBL bioactivity data to predict polypharmacology risks .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding propensity and free fraction availability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.